![molecular formula C13H20N2O B2983531 {2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine CAS No. 1016673-84-9](/img/structure/B2983531.png)
{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[(4-Methylcyclohexyl)oxy]pyridin-4-YL}methanamine”, also known as MMHM, is a synthetic organic compound. It belongs to a class of compounds known as heterocycles, which contain at least one atom other than carbon in their ring structure. The IUPAC name for this compound is {2-[(4-methylcyclohexyl)oxy]-4-pyridinyl}methanamine .
Molecular Structure Analysis
The molecular weight of “this compound” is 220.31 . The InChI code for this compound is 1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity
Iron(III) complexes with various ligands, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown significant photocytotoxicity in red light, causing cell death by apoptosis through the generation of reactive oxygen species. These complexes are absorbed by the nucleus of HeLa and HaCaT cells, indicating potential applications in targeted cancer therapy and cellular imaging (Basu et al., 2014).
Diiron(III) Complexes as Functional Models for Methane Monooxygenases
Research on diiron(III) complexes with ligands such as bis(pyridin-2-ylmethyl)amine demonstrates their catalytic efficiency in the selective hydroxylation of alkanes, showing promise for industrial applications in methane activation and conversion (Sankaralingam & Palaniandavar, 2014).
Schiff Bases for Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine have been synthesized and evaluated for anticonvulsant activity, showcasing the potential of pyridine derivatives in developing new therapeutic agents for epilepsy (Pandey & Srivastava, 2011).
Palladium(II) and Platinum(II) Complexes with Anticancer Activity
Palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, have shown significant anticancer activity against various human cancerous cell lines. These findings underscore the importance of pyridine derivatives in the development of new chemotherapeutic agents (Mbugua et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[2-(4-methylcyclohexyl)oxypyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h6-8,10,12H,2-5,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYFGFNLBSDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2983451.png)

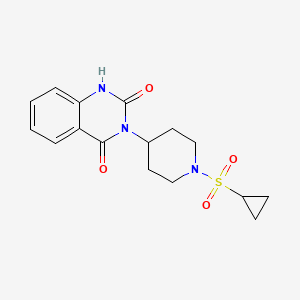
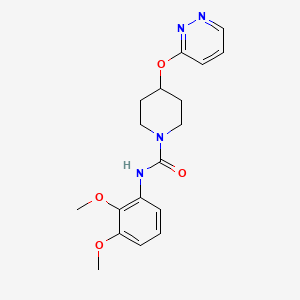

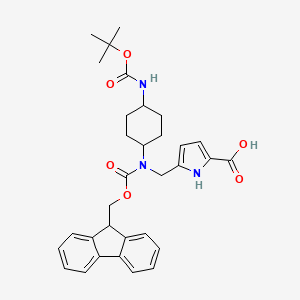
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)
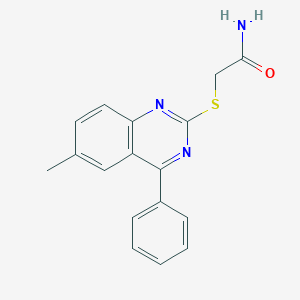

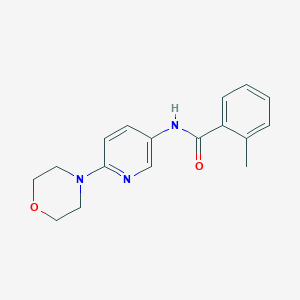
![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2983471.png)
